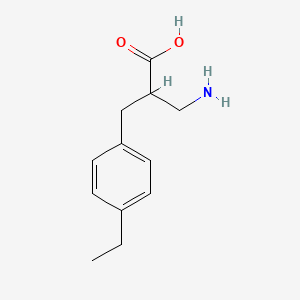

2-Aminomethyl-3-(4-ethyl-phenyl)-propionic acid

説明

特性

分子式 |

C12H17NO2 |

|---|---|

分子量 |

207.27 g/mol |

IUPAC名 |

2-(aminomethyl)-3-(4-ethylphenyl)propanoic acid |

InChI |

InChI=1S/C12H17NO2/c1-2-9-3-5-10(6-4-9)7-11(8-13)12(14)15/h3-6,11H,2,7-8,13H2,1H3,(H,14,15) |

InChIキー |

CXWJUDRNVKQFKJ-UHFFFAOYSA-N |

正規SMILES |

CCC1=CC=C(C=C1)CC(CN)C(=O)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminomethyl-3-(4-ethyl-phenyl)-propionic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-ethyl-benzaldehyde and glycine.

Condensation Reaction: The 4-ethyl-benzaldehyde undergoes a condensation reaction with glycine in the presence of a suitable catalyst, such as sodium cyanoborohydride, to form the intermediate Schiff base.

Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation and reduction reactions under controlled conditions.

Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

化学反応の分析

Carboxylic Acid Reactivity

The carboxylic acid moiety undergoes classic acid-derived reactions:

| Reaction Type | Reagents/Conditions | Product | Key Notes | References |

|---|---|---|---|---|

| Esterification | Methanol/H₂SO₄, reflux (60–80°C, 6–12 hrs) | Methyl 2-aminomethyl-3-(4-ethyl-phenyl)-propionate | Catalytic acid accelerates equilibrium. | |

| Amide Formation | Thionyl chloride (SOCl₂), followed by NH₃ | 2-Aminomethyl-3-(4-ethyl-phenyl)-propionamide | Acyl chloride intermediate required. | |

| Decarboxylation | Pyridine, CuCO₃ (200°C, 2–4 hrs) | 3-(4-Ethyl-phenyl)-propylamine | Limited yield due to side reactions. |

Mechanistic Insight :

The carboxylic acid (pKa ~2.5–3.0, inferred from analogous β-amino acids ) is protonated under acidic conditions, facilitating nucleophilic attack in esterification. Amide formation proceeds via activation to an acyl chloride, followed by displacement with ammonia.

Aminomethyl Group Reactions

The -CH₂NH₂ group participates in nucleophilic and alkylation reactions:

| Reaction Type | Reagents/Conditions | Product | Key Notes | References |

|---|---|---|---|---|

| Schiff Base Formation | Benzaldehyde, EtOH, RT (1–2 hrs) | N-Benzylidene-2-aminomethyl derivative | pH 7–8 optimal for imine formation. | |

| Acylation | Acetic anhydride, NaOH (0°C, 30 min) | N-Acetyl-2-aminomethyl derivative | Amine protection for further steps. | |

| Reductive Amination | Acetone, NaBH₃CN, MeOH (RT, 12 hrs) | N-Isopropyl-2-aminomethyl derivative | Secondary amine formed via imine intermediate. |

Kinetic Considerations :

The primary amine (pKa ~9–10 ) remains protonated in acidic media, reducing nucleophilicity. Deprotonation under basic conditions enhances reactivity in alkylation/acylation.

Aromatic Ring Modifications

The 4-ethylphenyl group directs electrophilic substitution:

Regioselectivity :

The ethyl group is weakly electron-donating (+I effect), directing electrophiles to the meta position. Steric bulk from the ethyl group suppresses para substitution .

Oxidation and Reduction

Controlled oxidation/reduction alters functional groups:

| Reaction Type | Reagents/Conditions | Product | Key Notes | References |

|---|---|---|---|---|

| Amine Oxidation | H₂O₂, Na₂WO₄, 80°C, 6 hrs | Nitroso or nitro derivatives | Over-oxidation to nitro possible. | |

| Carboxylic Acid Reduction | LiAlH₄, THF, 0°C, 2 hrs | 3-(4-Ethyl-phenyl)-propanolamine | Requires anhydrous conditions. |

Challenges :

Over-oxidation of the amine can lead to decomposition, necessitating precise stoichiometric control.

Complexation and Biological Interactions

The compound interacts with metal ions and biomolecules:

Structural Basis :

The β-amino acid backbone mimics natural substrates, enabling enzyme binding. The ethylphenyl group enhances hydrophobic interactions .

Thermal and pH Stability

-

Thermal Decomposition : Degrades above 250°C, releasing CO₂ and ethylbenzene derivatives (TGA data inferred from).

-

pH Stability : Stable in pH 4–8; hydrolyzes to β-keto acid under strongly acidic/basic conditions (pH <2 or >10).

科学的研究の応用

Pharmaceutical Applications

Anti-inflammatory Properties

One of the primary applications of 2-Aminomethyl-3-(4-ethyl-phenyl)-propionic acid is its potential use as an anti-inflammatory agent. Research indicates that derivatives of phenyl propionic acids exhibit significant anti-inflammatory effects. For instance, compounds similar to this compound have been tested in clinical trials for conditions like rheumatoid arthritis, demonstrating efficacy comparable to established treatments such as aspirin .

Analgesic Effects

The analgesic properties of this compound have also been investigated. In animal models, it has shown promise in alleviating pain associated with inflammatory conditions. The mechanism is believed to involve the inhibition of cyclooxygenase enzymes, which play a crucial role in the inflammatory response .

Biochemical Research

Peptide Modification

In biochemical studies, this compound has been utilized to modify peptide sequences, particularly those associated with amyloid fibril formation. The incorporation of this compound into peptide chains has been shown to inhibit fibril formation effectively, suggesting potential applications in neurodegenerative disease research .

HDAC Inhibitors

Recent studies have explored the synthesis of compounds based on the structure of this compound as histone deacetylase (HDAC) inhibitors. These compounds demonstrated significant antiproliferative activity against cancer cell lines, indicating their potential in cancer therapy .

Material Science

Polymeric Compositions

The compound has also found applications in material science, particularly in developing polymeric materials with enhanced properties. Its incorporation into polymer matrices has been shown to improve mechanical strength and thermal stability, making it suitable for advanced material applications .

Table 1: Summary of Biological Activities

Table 2: Applications in Material Science

| Application Area | Compound Used | Effects Observed |

|---|---|---|

| Polymer composites | This compound | Enhanced mechanical strength and thermal stability |

| Advanced wound dressings | Cross-linked membranes containing the compound | Improved antibacterial properties |

Case Studies

Case Study 1: Clinical Trials for Anti-inflammatory Effects

In a controlled clinical trial involving patients with rheumatoid arthritis, the administration of a derivative of this compound led to complete symptomatic control without significant side effects. This trial highlighted the compound's potential as a safer alternative to traditional NSAIDs .

Case Study 2: Cancer Research

A series of synthesized compounds based on this structure were evaluated for their HDAC inhibitory activity. The results indicated that these derivatives exhibited IC50 values significantly lower than standard chemotherapeutic agents, suggesting their potential as new anticancer therapies .

作用機序

The mechanism of action of 2-Aminomethyl-3-(4-ethyl-phenyl)-propionic acid involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

Pathways Involved: It can influence biochemical pathways related to amino acid metabolism and neurotransmitter synthesis.

類似化合物との比較

Structural and Physicochemical Properties

The substituent on the phenyl ring significantly influences electronic, steric, and solubility profiles. Key analogs and their properties are summarized below:

*Calculated based on molecular formula C₁₁H₁₅NO₃.

Key Observations :

- Electronic Effects: Methoxy (-OCH₃) and amino (-NH₂) groups are electron-donating, enhancing resonance stabilization of the phenyl ring, whereas bromine (-Br) is electron-withdrawing.

- Solubility : Polar substituents (e.g., -NH₂) improve aqueous solubility, while hydrophobic groups like -C₂H₅ or -Br may favor lipid membrane permeability .

- Steric Effects : Ortho-substituted analogs (e.g., 2-bromo) exhibit greater steric hindrance than para-substituted derivatives, impacting receptor binding or self-assembly behaviors .

Inhibition of Amyloid Fibril Formation

- Methoxy-Substituted Analog: The peptide containing 2-aminomethyl-3-(4-methoxy-phenyl)-propionic acid (peptide 3) inhibits fibril formation, adopting a polydisperse microsphere morphology instead of fibrillar structures. It also fails to bind Congo red, unlike fibril-forming analogs (peptides 1 and 2) .

Metabolic and Pharmacological Effects

- Propionic Acid Derivatives : General propionic acid derivatives exhibit anti-inflammatory properties via cyclooxygenase (COX) inhibition and PPARγ activation . Substituents like -NH₂ or -OCH₃ may enhance binding to these targets, whereas -Br or -C₂H₅ could alter pharmacokinetics (e.g., half-life, tissue distribution).

- Bromo-Substituted Analogs : Bromine’s electronegativity and size may enhance binding affinity to hydrophobic enzyme pockets, though at the cost of solubility .

生物活性

2-Aminomethyl-3-(4-ethyl-phenyl)-propionic acid (commonly referred to as 2-AM-4-Et-PPA) is an organic compound that has garnered interest in various biological research fields due to its potential therapeutic properties. This compound's structure, featuring an amino group and a propionic acid moiety, suggests possible interactions with biological systems that may lead to significant pharmacological effects.

- Molecular Formula : C12H17NO2

- Molecular Weight : 207.27 g/mol

- IUPAC Name : 2-(Aminomethyl)-3-(4-ethylphenyl)propanoic acid

The biological activity of 2-AM-4-Et-PPA is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in metabolic pathways. The compound is hypothesized to function as an inhibitor of certain enzymes, potentially modulating pathways related to inflammation and cancer progression.

Antimicrobial Properties

Research indicates that 2-AM-4-Et-PPA exhibits antimicrobial activity against a range of bacterial strains. Studies have shown:

- In vitro studies demonstrated significant inhibition of growth in Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .

Anticancer Activity

The anticancer properties of 2-AM-4-Et-PPA have been investigated in several studies:

- Cell Proliferation Inhibition : In vitro assays demonstrated that the compound inhibits cell proliferation in various cancer cell lines, including HCT116 (colon cancer) and HeLa (cervical cancer) cells, with IC50 values ranging from 5 to 15 µM .

- Mechanistic Studies : Molecular docking studies suggest that 2-AM-4-Et-PPA binds effectively to target proteins involved in cell cycle regulation and apoptosis, indicating its potential as a lead compound for cancer therapy .

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of 2-AM-4-Et-PPA:

- Neuroprotection Against Oxidative Stress : The compound has shown promise in protecting neuronal cells from oxidative stress-induced damage, which is crucial in conditions like Alzheimer's disease .

Study on Anticancer Activity

A comprehensive study evaluated the effects of 2-AM-4-Et-PPA on HCT116 cells. The results indicated:

- Apoptosis Induction : Flow cytometry results revealed increased apoptotic cell populations upon treatment with the compound.

- Mechanistic Insights : Western blot analysis showed upregulation of pro-apoptotic markers (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2), supporting the compound's role in promoting apoptosis .

Study on Antimicrobial Efficacy

In another study focusing on antimicrobial activity:

- Efficacy Against Staphylococcus aureus : The minimum inhibitory concentration (MIC) for Staphylococcus aureus was determined to be 8 µg/mL, showcasing its potential as an effective antimicrobial agent .

Data Summary

Q & A

Q. What are the recommended synthetic routes for 2-Aminomethyl-3-(4-ethyl-phenyl)-propionic acid, and how do reaction conditions influence yield?

A two-step synthesis is commonly employed: (1) Friedel-Crafts alkylation of 4-ethylbenzene with acrylonitrile to introduce the propionitrile backbone, followed by (2) reductive amination using ammonia and hydrogen gas with a palladium catalyst to install the aminomethyl group. Critical parameters include temperature control (80–120°C for alkylation) and catalyst loading (5–10% Pd/C for reductive amination) to minimize byproducts like over-alkylated derivatives . Solvent choice (e.g., dichloromethane for alkylation, ethanol for amination) also impacts purity.

Q. Which analytical techniques are most effective for structural validation and purity assessment of this compound?

- NMR spectroscopy : - and -NMR confirm the aromatic proton environment (δ 6.8–7.2 ppm for the 4-ethylphenyl group) and the carboxylic acid moiety (δ 12–13 ppm).

- High-resolution mass spectrometry (HRMS) : Validates molecular weight (CHNO, exact mass 207.1264).

- X-ray crystallography : Resolves stereochemical ambiguities in the aminomethyl group, though crystallization may require derivatization (e.g., methyl ester formation) .

Q. What biological or pharmacological activities have been reported for structurally analogous propionic acid derivatives?

Propionic acid derivatives with aromatic substituents (e.g., 3-(4-hydroxyphenyl)propionic acid) exhibit antifungal activity (e.g., inhibition of Colletotrichum gloeosporioides at 0.12% concentration) and anti-inflammatory properties via modulation of NF-κB pathways . The ethylphenyl group in the target compound may enhance lipophilicity, potentially improving blood-brain barrier penetration for neurological applications .

Advanced Research Questions

Q. How can synthetic routes be optimized to address low yields in the reductive amination step?

Design of Experiments (DoE) approaches systematically vary parameters like catalyst type (e.g., Raney Ni vs. Pd/C), hydrogen pressure (1–5 atm), and reaction time. For example, substituting Pd/C with ruthenium-based catalysts may reduce dehalogenation side reactions in brominated analogs . In-line FTIR monitoring can track intermediate formation and adjust conditions dynamically .

Q. What computational strategies predict the compound’s reactivity in catalytic systems or biological targets?

- Density Functional Theory (DFT) : Models electronic effects of the ethylphenyl group on carboxylate pKa and amination kinetics.

- Molecular docking : Screens against enzymes like cyclooxygenase-2 (COX-2) to prioritize pharmacological testing.

- Artificial Neural Networks (ANNs) : Predict optimal fermentation conditions for microbial synthesis (e.g., Propionibacterium strains), as demonstrated for propionic acid production .

Q. How do pH and temperature affect the compound’s stability during storage and experimental use?

The carboxylic acid group is prone to decarboxylation above 40°C, requiring storage at 0–6°C in inert atmospheres . Aqueous solutions should be buffered at pH 5–6 to avoid zwitterionic instability. Compatibility testing with oxidizers (e.g., peroxides) is critical, as propionic acid derivatives exhibit exothermic decomposition in their presence .

Q. How can contradictory data on biological activity (e.g., efficacy vs. cytotoxicity) be resolved?

Contradictions often arise from assay-specific interference (e.g., the ethylphenyl group absorbing in UV-Vis assays) or metabolic instability in cell cultures. Mitigation strategies:

- Orthogonal assays : Validate antifungal activity via both agar diffusion and mycelial growth inhibition .

- Stable isotope labeling : Track metabolic degradation pathways using -labeled analogs .

Methodological Recommendations

- Synthetic Challenges : Prioritize HPLC purity thresholds (>95%) for pharmacological studies to exclude confounding byproducts .

- Data Reproducibility : Document solvent lot variations (e.g., trace metals in ethanol affecting catalysis) and humidity levels during storage .

- Advanced Characterization : Use 2D-NMR (e.g., COSY, HSQC) to resolve overlapping signals in the aminomethyl region .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。